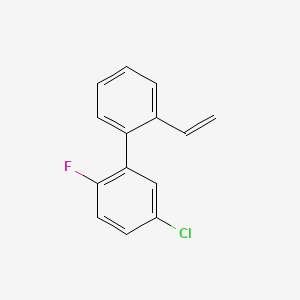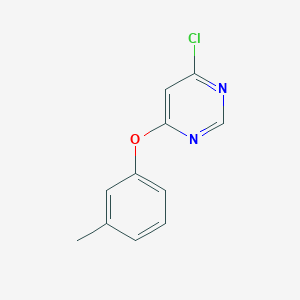
4-(m-Tolyloxy)-6-chloropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(m-Tolyloxy)-6-chloropyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. The compound this compound is characterized by the presence of a chloropyrimidine core substituted with a m-tolyloxy group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(m-Tolyloxy)-6-chloropyrimidine typically involves the reaction of 4-chloro-6-hydroxypyrimidine with m-tolyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
4-(m-Tolyloxy)-6-chloropyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl or styrene derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Coupling Reactions: Biaryl or styrene derivatives
科学研究应用
4-(m-Tolyloxy)-6-chloropyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and dyes
作用机制
The mechanism of action of 4-(m-Tolyloxy)-6-chloropyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
4-Chloropyrimidine: Lacks the m-tolyloxy group, making it less hydrophobic and potentially less active in certain biological assays.
4-(m-Tolyloxy)pyrimidine: Similar structure but without the chlorine atom, which may affect its reactivity and biological activity.
6-Chloropyrimidine: Lacks the m-tolyloxy group, affecting its solubility and interaction with biological targets.
Uniqueness
4-(m-Tolyloxy)-6-chloropyrimidine is unique due to the presence of both the m-tolyloxy group and the chlorine atom, which together influence its chemical reactivity, solubility, and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C11H9ClN2O |
|---|---|
分子量 |
220.65 g/mol |
IUPAC 名称 |
4-chloro-6-(3-methylphenoxy)pyrimidine |
InChI |
InChI=1S/C11H9ClN2O/c1-8-3-2-4-9(5-8)15-11-6-10(12)13-7-14-11/h2-7H,1H3 |
InChI 键 |
LWLIKTNTEGLOCQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)OC2=CC(=NC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14130817.png)
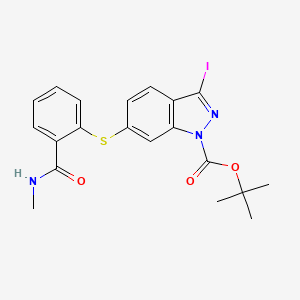
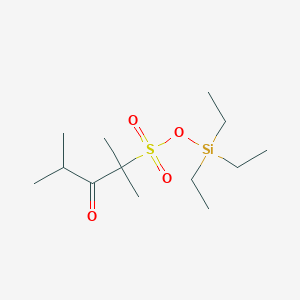
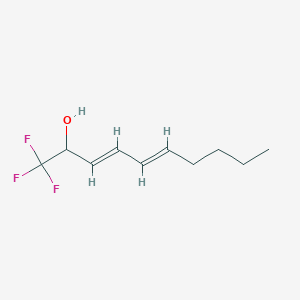
![1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14130848.png)
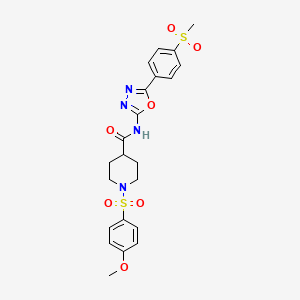
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone](/img/structure/B14130863.png)
![2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene](/img/structure/B14130871.png)
![(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B14130873.png)
![[(Pyren-1-yl)methyl]propanedioic acid](/img/structure/B14130879.png)
